2,3,5,6,8,8,9,10,10-Nonachlorobornane

Mass spectrometry Structural elucidation Toxaphene congener identification

2,3,5,6,8,8,9,10,10-Nonachlorobornane (CAS 66860-80-8, also designated Parlar 50, T12, or B9-1679) is a fully chlorinated bornane congener that constitutes a quantitatively significant fraction of the technical toxaphene pesticide mixture. Alongside the octachlorobornane T2 (Parlar 26, B8-1413), this nonachlorobornane is one of only two major toxaphene congeners that persist through the food chain to accumulate in human tissues, making it an indispensable reference compound for environmental monitoring, toxicological research, and analytical method development.

Molecular Formula C10H9Cl9
Molecular Weight 448.2 g/mol
CAS No. 66860-80-8
Cat. No. B1205812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6,8,8,9,10,10-Nonachlorobornane
CAS66860-80-8
Synonyms2,3,5,6,8,8,9,10,10-nonachlorobornane
2-exo,3-endo,5-exo,6-endo,8,8,9,10,10-nonachlorobornane
2-NCBN
Molecular FormulaC10H9Cl9
Molecular Weight448.2 g/mol
Structural Identifiers
SMILESC(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)C(Cl)Cl)Cl
InChIInChI=1S/C10H9Cl9/c11-1-9(7(16)17)2-3(12)5(14)10(9,8(18)19)6(15)4(2)13/h2-8H,1H2/t2?,3-,4-,5+,6+,9+,10?/m1/s1
InChIKeyICTWAJXDCVGTJO-DVEWFSKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6,8,8,9,10,10-Nonachlorobornane (Parlar 50/T12): The Nonachlorobornane Toxaphene Congener That Co-Dominates Human Tissue Residues


2,3,5,6,8,8,9,10,10-Nonachlorobornane (CAS 66860-80-8, also designated Parlar 50, T12, or B9-1679) is a fully chlorinated bornane congener that constitutes a quantitatively significant fraction of the technical toxaphene pesticide mixture [1]. Alongside the octachlorobornane T2 (Parlar 26, B8-1413), this nonachlorobornane is one of only two major toxaphene congeners that persist through the food chain to accumulate in human tissues, making it an indispensable reference compound for environmental monitoring, toxicological research, and analytical method development [2].

Why Toxaphene Congeners Cannot Be Interchanged: Quantitative Evidence for Parlar 50-Specific Differentiation


Despite sharing the bornane backbone, individual toxaphene congeners exhibit profoundly different toxicodynamic and pharmacokinetic profiles that preclude generic substitution [1]. The two dominant human-relevant congeners, T2 (octachlorobornane) and T12 (nonachlorobornane), differ in their embryotoxic target organs, estrogenic potency, and geographic bioaccumulation patterns, while even subtle structural variations among nonachlorobornanes (e.g., Parlar 50 vs. Parlar 62) yield distinct environmental fates [2]. The quantitative evidence below demonstrates exactly where and how Parlar 50 is differentiable from its closest analogs—information essential for scientifically justified procurement decisions in analytical reference standard selection, toxicological study design, and environmental forensics.

2,3,5,6,8,8,9,10,10-Nonachlorobornane (Parlar 50): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Electron Ionization Mass Spectral Fragmentation: Enhanced HCl Elimination Distinguishes T12 from T2

In electron ionization positive ion mass spectrometry, T12 (nonachlorobornane) exhibits enhanced elimination of HCl relative to Cl atom loss from the molecular ion (M+.), compared to the octachlorobornane T2 and the major commercial toxaphene components toxicants A and B [1]. T12 produces prominent [M–Cl]– ions in electron capture negative ion mode, with further low-abundance ions from sequential HCl or Cl2 elimination. Crucially, both T2 and T12 show fragmentations involving elimination of C2H2Cl2, confirming that two chlorines are bound to the C2–C3 and C5–C6 units of the norbornane skeleton, and that one chlorine is bound to each of carbons 2, 3, 5, and 6 [1].

Mass spectrometry Structural elucidation Toxaphene congener identification

Gas Chromatographic Relative Retention Time: Parlar 50 Elutes at 1.22 Relative to 4,4′-DDE, Resolving from Octachlorobornane at 1.05

In GC analysis of narwhal blubber extracts, the nonachlorobornane (Parlar 50) elutes with a relative retention time (RRT) of 1.22 relative to 4,4′-DDE, while the co-dominant octachlorobornane (Parlar 26) elutes at RRT 1.05 under identical conditions [1]. This chromatographic resolution of ΔRRT = 0.17 between the two major accumulating congeners is analytically significant and enables their separate quantification in environmental matrices.

Gas chromatography Retention time Environmental analysis

Embryotoxicity Spectrum: T12 Does Not Induce Limb or Flexion Defects, Unlike T2

In cultured rat embryos exposed at concentrations of 100, 1000, and 5000 ng/mL during gestational days 10–12, the T2 and T12 congeners produced divergent spectra of abnormalities [1]. Exposure to T2 caused limb and flexion defects that were not observed with the T12 congener at any tested concentration. Both congeners inhibited growth less than the technical toxaphene mixture, but T2 was more potent than T12 on total morphological score. Conversely, both T2 and T12 showed a stronger inhibitory effect on otic system development than the technical mixture.

Developmental toxicology Embryotoxicity Congener-specific effects

Estrogenic Proliferative Effect: T12 Elicits 30% PE vs. 16% for T2 at Equimolar 10 μM in MCF7-E3 Cells

In the MCF7-E3 human breast cancer cell proliferation assay (E-SCREEN), both T2 and T12 required a concentration of 10 μM to elicit an estrogenic response, but the magnitude of the proliferative effect (PE) differed significantly [1]. T12 produced a PE of 30%, while T2 produced a lower PE of 16%. The technical toxaphene mixture (Tox) elicited a PE higher than both individual congeners. Binary combination studies showed additive, not synergistic, effects between T2 and T12.

Endocrine disruption Estrogenicity In vitro toxicology

Anaerobic Biotransformation: B9-1679 Quantitatively Transformed Within 1 Day vs. >7 Days for Oxychlordane and p,p′-DDE

When treated with the anaerobic bacterium Sulfurospirillum multivorans, B8-1413 (P-26) and B9-1679 (P-50) were almost quantitatively transformed within 1 day, with the major metabolite of B9-1679 identified as 2-endo,3-exo,5-endo,6-exo,8,9,10-heptachlorobornane (B7-1001) [1]. In contrast, under the same conditions, transformation of oxychlordane and p,p′-DDE was significantly slower, with approximately 10% of the initial pool still detectable after 7 days.

Biotransformation Anaerobic degradation Persistent organic pollutants

Geographic Bioaccumulation Inversion: Parlar 50 Dominates in Northern Hemisphere Seals, Parlar 26 in Southern Hemisphere

Analysis of eight chlorinated toxaphene congeners (CTTs) in marine mammal tissues revealed a hemispheric inversion of the dominant congener [1]. In seals from the northern hemisphere, the nonachlorobornane B9-1679 (P-50) was more abundant, while in seals from the southern hemisphere (Antarctic and Namibia), the octachlorobornane B8-1413 (P-26) usually appeared at higher concentrations. Together, B8-1413 and B9-1679 contributed up to approximately 80% of the sum of eight CTTs in Weddell seal blubber, with B9-1025 (P-62) contributing only 2–20%.

Bioaccumulation Marine mammals Hemispheric distribution

High-Value Procurement Scenarios for 2,3,5,6,8,8,9,10,10-Nonachlorobornane (Parlar 50) Reference Standard


Stockholm Convention POP Monitoring: Northern Hemisphere Marine Mammal Biomonitoring

Parlar 50 is the dominant toxaphene congener in northern hemisphere marine mammals, contributing up to ~80% of total CTT burden in combination with Parlar 26 [1]. Environmental monitoring laboratories performing congener-specific toxaphene analysis under the Stockholm Convention on Persistent Organic Pollutants require authentic Parlar 50 certified reference material to calibrate GC-ECNI-MS systems and correctly quantify the nonachlorobornane fraction in seal, cetacean, and fish tissues. The distinct RRT of 1.22 relative to 4,4′-DDE and the characteristic mass spectral fragmentation pattern [2] provide dual confirmatory identification criteria essential for ISO 17025-accredited analysis.

Human Health Risk Assessment: Estrogenic Burden Quantification in Biomonitoring Studies

The 1.9-fold higher estrogenic proliferative effect of T12 (30% PE) relative to T2 (16% PE) at equimolar 10 μM in MCF7-E3 cells [3] means that human biomonitoring studies that quantify only total toxaphene or T2 will systematically underestimate the endocrine-disrupting burden attributable to the nonachlorobornane fraction. Toxicologists designing epidemiological studies of toxaphene exposure and reproductive health outcomes should procure pure Parlar 50 to establish congener-specific dose-response relationships and to serve as an analytical standard for quantifying T12 levels in human serum, breast milk, and adipose tissue.

Developmental Toxicology: Congener-Specific Teratogenicity Screening

The embryotoxicity study demonstrating that T12 does not induce limb or flexion defects—whereas T2 does across the tested concentration range of 100–5000 ng/mL in rat whole embryo culture [4]—establishes that Parlar 50 reference material is required as a distinct test article in developmental toxicity screening batteries. Regulatory toxicology laboratories and contract research organizations conducting OECD Guideline 414 (Prenatal Developmental Toxicity) studies with toxaphene components must source authentic T12 standard to avoid confounding teratogenic endpoints that are congener-specific rather than class-wide.

Environmental Forensics: Hemispheric Source Apportionment of Toxaphene Residues

The observed hemispheric inversion—northern seals enriched in Parlar 50, southern seals enriched in Parlar 26 [1]—enables environmental forensic scientists to use the P-50/P-26 ratio as a geographic source marker for toxaphene contamination in migratory marine species and global contaminant transport studies. Procurement of high-purity Parlar 50 certified reference material is essential for establishing accurate P-50/P-26 ratio baselines and for isotope dilution quantification when using 13C10-labeled Parlar 50 as an internal standard in HRGC-HRMS methods, achieving detection limits as low as 3 pg.

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